molecular formula C23H16N2O5 B11691112 N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide

Cat. No.: B11691112
M. Wt: 400.4 g/mol
InChI Key: DLTDFVKRGRJJAY-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide is a complex organic compound that belongs to the class of chromenyl derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a chromen-2-one moiety, which is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide typically involves multiple steps. One common method involves the initial formation of the chromen-2-one core, followed by functionalization at specific positions to introduce the desired substituents.

    Formation of Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Functionalization: The introduction of the nitro group and the benzamide moiety can be achieved through nitration and amidation reactions, respectively. The nitration reaction typically involves the use of nitric acid and sulfuric acid, while the amidation reaction can be carried out using amines and acyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: The compound shows promise in medicinal chemistry for the development of new drugs, particularly due to its potential anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The chromen-2-one moiety can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
  • 7-amino-4-methylcoumarin
  • 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridine

Uniqueness

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the chromen-2-one moiety and the nitrobenzamide group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H16N2O5

Molecular Weight

400.4 g/mol

IUPAC Name

N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C23H16N2O5/c1-14-11-17(24-22(26)16-6-4-7-18(12-16)25(28)29)9-10-19(14)20-13-15-5-2-3-8-21(15)30-23(20)27/h2-13H,1H3,(H,24,26)

InChI Key

DLTDFVKRGRJJAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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